molecular formula C6H6Cl3N B1358663 2-Chloro-5-chloromethylpyridine hydrochloride CAS No. 82674-16-6

2-Chloro-5-chloromethylpyridine hydrochloride

Cat. No.: B1358663
CAS No.: 82674-16-6
M. Wt: 198.5 g/mol
InChI Key: ZHEXGKWVNRSSLH-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Research

2-Chloro-5-chloromethylpyridine hydrochloride (CAS 82674-16-6) is a halogenated pyridine derivative that serves as a critical intermediate in synthetic organic chemistry. Its structural features—a pyridine ring substituted with chlorine and a chloromethyl group—make it a versatile building block for synthesizing neonicotinoid insecticides such as imidacloprid, acetamiprid, and thiacloprid. The compound’s reactivity stems from the electron-withdrawing chlorine atoms and the electrophilic chloromethyl group, which facilitate nucleophilic substitution and coupling reactions. Industrial demand for this compound has driven advancements in synthesis methodologies, particularly in optimizing yield and minimizing isomer formation.

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is 2-chloro-5-(chloromethyl)pyridine hydrochloride , reflecting its substitution pattern on the pyridine ring. Structurally, it belongs to the class of dihalogenated pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom and two chlorine substituents at positions 2 and 5. The chloromethyl group at position 5 introduces a reactive site for further functionalization, distinguishing it from simpler chloropyridines. Its hydrochloride form enhances stability and solubility in polar solvents, making it preferable for laboratory and industrial applications.

Molecular Composition and Isomeric Forms

The molecular formula of this compound is C₆H₆Cl₃N , with a molecular weight of 198.48 g/mol . Key structural parameters include:

Property Value
Molecular Formula C₆H₆Cl₃N
Exact Mass 196.957 g/mol
XLogP3 3.28
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (pyridine N)

Isomeric forms of chloromethylpyridines include 3-chloromethylpyridine and 4-chloromethylpyridine, which differ in the position of the chloromethyl group on the ring. These isomers exhibit distinct reactivity patterns due to variations in electronic and steric effects. For example, the 2-chloro-5-substituted isomer demonstrates higher regioselectivity in coupling reactions compared to its 3- and 4-substituted counterparts.

Historical Context in Pyridine Chemistry

The synthesis of chloromethylpyridines dates to the mid-20th century, with early methods relying on direct chlorination of picoline (methylpyridine) using chlorine gas or phosphorus oxychloride (POCl₃). However, these approaches suffered from low selectivity, yielding mixtures of mono- and polychlorinated byproducts. A breakthrough occurred in the 1990s with the development of Vilsmeier-Haack-type reactions, which utilized 2,4,6-triisopropyl-3-chlorobenzoyl chloride as a chlorinating agent to improve selectivity for the 2-chloro-5-chloromethyl isomer. Modern techniques employ microchannel reactors and continuous-flow systems to enhance reaction efficiency and scalability. These advancements underscore the compound’s evolving role in agrochemical and pharmaceutical manufacturing.

Properties

IUPAC Name

2-chloro-5-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEXGKWVNRSSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves the selective chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as a chlorinating agent under mild conditions. It avoids the use of chlorine gas and organic solvents, reducing hazardous waste and simplifying the process.

Reaction Conditions

Process Highlights

  • No solvent required, avoiding neutralization and water washing steps.
  • No hydrogen chloride gas is generated.
  • Cyanuric acid byproduct can be recycled to regenerate TCCA.
  • Product mixture contains 2-chloro-5-chloromethylpyridine (~50%), 2-chloro-5-dichloromethylpyridine (~45%), and unreacted starting material (~5%), which can be separated by rectification.

Advantages

  • Safer than chlorine gas methods.
  • Environmentally friendly with minimal waste.
  • High selectivity and yield.
Parameter Value/Range
Temperature 80–200 °C (optimum 90–130 °C)
TCCA Molar Ratio 0.16–0.20 equivalents
Pressure Atmospheric or slight vacuum
Conversion Endpoint ~50% (monitored by GC)
Product Composition 50% chloromethylpyridine, 45% dichloromethylpyridine, 5% starting material

Cyclization Route via Chlorinated Intermediates Using Phosphorus-Based Chlorinating Agents

Overview

This method synthesizes 2-chloro-5-chloromethylpyridine via a cyclization reaction involving chlorination addition followed by cyclization using phosphorus oxychloride or related reagents. The process typically uses N,N-dimethylformamide (DMF) as solvent and chlorine gas for chlorination.

Reaction Steps

  • Chlorination Addition:

    • Intermediate III (precursor compound) is chlorinated in DMF at -5 to 25 °C using chlorine gas.
    • Chlorine is introduced in a controlled manner, followed by an additional 1-hour reaction to ensure completion.
    • Excess chlorine is removed under reduced pressure.
  • Cyclization:

    • The chlorinated intermediate IV in DMF is reacted with a chlorinating cyclization reagent such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, or thionyl chloride.
    • Solvents like toluene or chlorobenzene are used.
    • Reaction proceeds under heating with catalysts (organic bases or hydrogen halides).
    • The reaction is monitored until intermediate IV content is below 0.5%.
    • The product is isolated by quenching with water, extraction, neutralization, washing, and solvent removal.
    • Final purification by distillation yields >95% pure 2-chloro-5-chloromethylpyridine.

Key Parameters

Parameter Range/Value
Chlorination Temperature -5 to 25 °C
DMF to Intermediate IV Molar Ratio 0.05–1.7 (optimal 0.1–0.5)
Cyclization Reagent Molar Ratio 0.2–1.1 (optimal 0.3–0.8)
Solvents DMF, toluene, chlorobenzene, dichloroethane, petroleum ether
Reaction Time (chlorination) ~1 hour after chlorine addition
Product Purity >95% by distillation

Advantages

  • Avoids by-products common in direct chlorination.
  • High purity product.
  • Well-established industrial applicability.

Phosgene-Based Cyclization from 2-Chloro-2-chloromethyl-4-cyanobutanal

Overview

This method synthesizes 2-chloro-5-chloromethylpyridine by cyclization of 2-chloro-2-chloromethyl-4-cyanobutanal using phosgene in toluene.

Reaction Conditions

Process Details

  • The aldehyde is dissolved in toluene and reacted with phosgene.
  • After reaction, product crystallizes upon cooling.
  • Yield reported: 97% of 2-chloro-5-chloromethylpyridine.
  • Product used as intermediate for synthesis of acetamiprid (an insecticide).

Multi-Step Synthesis Starting from Nicotinic Acid

Overview

This classical synthetic route involves multiple steps starting from nicotinic acid:

Reaction Highlights

  • Each step involves isolation and purification.
  • Final chlorination step yields 96% theoretical yield of product.
  • The process requires careful control of reaction conditions and catalysts.
Step Reaction Type Key Reagents and Conditions Yield (%)
1 Chlorination Phosphorus pentachloride, nicotinic acid Not specified
2 Alkoxide reaction Alkali metal alkoxide (R-O-M) Not specified
3 Acid hydrolysis Dilute aqueous acid 81
4 Hydrogenation Raney nickel, H2, 80 °C, 30 bar 78
5 Chlorination Phosphorus pentachloride, phosphorus oxychloride, reflux 7 h 96

Advantages

  • Well-characterized, classical approach.
  • High yields in final steps.
  • Suitable for detailed mechanistic studies.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
TCCA-Initiated Chlorination 2-chloro-5-methylpyridine, TCCA 90–130 °C, atmospheric pressure High (not explicitly stated) Solvent-free, no HCl gas, recyclable byproducts Requires precise temperature control
Cyclization with Phosphorus Reagents Chlorinated intermediate, POCl3, PCl3, phosgene, DMF -5 to 25 °C chlorination, heating cyclization >95 High purity, industrially scalable Use of toxic chlorinating agents
Phosgene Cyclization from Cyanobutanal Solid phosgene, toluene 50 °C, 5–6 h 97 High yield, straightforward Use of phosgene, toxic reagent
Multi-Step from Nicotinic Acid Phosphorus pentachloride, alkoxide, Raney Ni, POCl3 Various, reflux and hydrogenation Up to 96 Well-known, high yield Multi-step, longer process

Research Findings and Notes

  • The TCCA method (patent CN104086480A) offers an environmentally friendlier alternative to chlorine gas methods, avoiding hazardous waste and simplifying downstream processing.
  • The cyclization approach using phosphorus oxychloride and related reagents (patent WO2012048502A1) innovates on chlorination and cyclization steps, optimizing solvent ratios and reaction temperatures for improved yields and purity.
  • Phosgene-based cyclization (ChemicalBook synthesis) provides a high-yield route suitable for industrial scale but requires careful handling of toxic reagents.
  • The multi-step synthesis from nicotinic acid (patent US4958025A) is a classical route with detailed mechanistic steps and high overall yields, suitable for research and development contexts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various reagents:

Reaction PartnerConditionsYieldProductSource
Fipronil + KOHAcetonitrile, 45°C, 5h63%Pyrazole-3-carbonitrile derivative
NaH (in THF)0°C → RT, 3h42.3%5-(6-Chloropyridin-3-ylmethylamino)pyrazole derivative
2,7-Diazaspiro[3.5]nonaneAcetonitrile, K₂CO₃, 70°C, 16h90%Spirocyclic amine derivative

Key observations:

  • Potassium carbonate or hydroxide facilitates deprotonation, enhancing nucleophilic attack on the chloromethyl group .

  • Steric hindrance from the pyridine ring influences reaction rates and yields .

Chlorination and Halogenation

Further chlorination occurs under radical or catalytic conditions:

Catalyst/ReagentTemperature/TimeYieldProductSource
Cl₂ + MnO₂/FeCl₃120°C → 170°C, 52h total79%2,3-Dichloro-5-trichloromethylpyridine
Cl₂ + CuO275°C, 60h63.2%2,3-Dichloro-5-trifluoromethylpyridine
Cl₂ (large scale)130–180°C, 100hN/A2,3-Dichloro-5-trichloromethylpyridine

Mechanistic insights:

  • Manganese dioxide and iron(III) chloride act as radical initiators for side-chain chlorination .

  • Copper oxide catalyzes ring chlorination at elevated temperatures .

Bromination Reactions

The chloromethyl group is replaced by bromine under acidic conditions:

ReagentConditionsYieldProductSource
HBr (25% solution)Toluene, 90–100°C, 10h93%2-Bromo-5-bromomethylpyridine

High-Temperature Functionalization

Pyridine ring stability allows harsh conditions for derivatization:

ProcessConditionsOutcomeSource
FluorinationHF, SbCl₅, 200°C, 30h63.2% yield of trifluoromethyl analog
Chloro-dehydroxylationPOCl₃ or phosgeneSimultaneous Cl substitution at 2-position

Reaction with Acids and Buffers

Controlled pH environments optimize specific pathways:

ConditionOutcomeApplicationSource
pH 4–5 bufferReduced byproducts in chlorinationSynthesis optimization
Dilute aqueous acidCleavage of acetal/ether groupsDeprotection strategies

Critical Analysis of Methodologies

  • Solvent Effects : Acetonitrile and DMF are preferred for polar reactions, while toluene or dichloroethane are used for non-polar systems .

  • Catalyst Efficiency : Copper oxide (10 wt%) achieves higher selectivity in large-scale chlorinations compared to MnO₂/FeCl₃ .

  • Byproduct Mitigation : Buffering at pH 4–5 during synthesis reduces tar formation, improving yields to ~90% .

For safety, note that the compound causes severe skin/eye burns and requires handling under inert atmospheres due to moisture sensitivity .

Scientific Research Applications

Chemical Synthesis

1. Intermediate for Agrochemicals:
2-Chloro-5-chloromethylpyridine hydrochloride serves as a key intermediate in the production of various nicotinoid insecticides. These include well-known compounds such as acetamiprid and imidacloprid, which are widely used in agriculture for pest control. The compound's structure allows for further functionalization, making it versatile in synthetic pathways.

2. Synthesis Processes:
The preparation of 2-chloro-5-chloromethylpyridine can be achieved through several methods:

  • Chlorination Reactions: Direct chlorination of 2-chloro-5-methylpyridine using chlorine gas or trichloroisocyanuric acid has been documented. This method is advantageous due to its relatively straightforward procedure and high yields (up to 90%) under controlled conditions .
  • Multi-step Synthesis: More complex synthesis routes involve converting 2-chloropyridine derivatives into the desired chloromethyl compound through a series of reactions including esterification and reduction processes .

1. Toxicological Studies:
Research has indicated that this compound exhibits cytotoxic and potential carcinogenic properties. A bioassay conducted on Fischer 344 rats and B6C3F1 mice revealed that prolonged exposure to this compound could lead to adverse health effects, including tumor development . The compound was administered at varying dosages over an extended period, highlighting the need for careful handling and regulation in laboratory settings.

2. Mechanism of Action:
The biological activity of 2-chloro-5-chloromethylpyridine is attributed to its ability to interact with DNA, causing mutations that may lead to carcinogenesis. This interaction underscores the importance of understanding the compound's biochemical pathways for both safety assessments and therapeutic applications .

Environmental Considerations

1. Environmental Impact:
As a chemical intermediate used predominantly in agricultural formulations, the environmental fate of 2-chloro-5-chloromethylpyridine is crucial. Its potential toxicity to non-target organisms raises concerns regarding its persistence in ecosystems and bioaccumulation . Regulatory bodies are increasingly focusing on the environmental implications of such compounds, necessitating thorough risk assessments.

2. Sustainable Practices:
Efforts are being made to develop more environmentally friendly synthesis methods that minimize waste and reduce hazardous byproducts. For instance, alternative chlorination techniques that avoid excessive use of chlorine gas are being explored to enhance safety and sustainability in production processes .

Case Studies

Study Objective Findings
National Toxicology Program Study (2024)Assess carcinogenicityIdentified potential carcinogenic effects in rodents after long-term exposure .
Synthesis Method EvaluationCompare yields from different synthesis methodsDirect chlorination yielded up to 90% efficiency; multi-step processes showed varied results based on conditions .
Environmental Impact AnalysisEvaluate toxicity to aquatic lifeDemonstrated significant toxicity levels, indicating risks associated with runoff from agricultural applications .

Mechanism of Action

The mechanism of action of 2-Chloro-5-chloromethylpyridine hydrochloride primarily involves its role as an intermediate in the synthesis of insecticides. For example, in the case of imidacloprid, the compound targets insect nicotinic acetylcholine receptors, leading to paralysis and death of the insect. This selective action on insect receptors makes it highly effective while minimizing impact on non-target species .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Molecular Formula Functional Groups Key Structural Features
2-Chloro-5-chloromethylpyridine C₆H₅Cl₂N Chloro, chloromethyl Pyridine ring with Cl at C2, CH₂Cl at C5
2-Amino-5-chloropyridine C₅H₅ClN₂ Chloro, amino Pyridine ring with Cl at C5, NH₂ at C2
5-(Chloromethyl)-2-methoxypyridine C₇H₈ClNO Chloromethyl, methoxy Methoxy at C2, CH₂Cl at C5
3-Amino-2-chloropyridine C₅H₅ClN₂ Chloro, amino Cl at C2, NH₂ at C3

Key Insights :

  • Chloromethyl vs. Amino Groups: CCMP’s chloromethyl group enables alkylation reactions critical for pesticide synthesis, while amino derivatives (e.g., 2-amino-5-chloropyridine) are used in pharmaceuticals .
  • Methoxy Substitution : 5-(Chloromethyl)-2-methoxypyridine’s methoxy group increases steric hindrance, reducing reactivity compared to CCMP .

Key Insights :

  • CCMP’s synthesis via microchannel reactors minimizes byproducts and improves selectivity compared to traditional stirred-tank reactors .
  • Nicotinic acid-based routes (e.g., phosphorus pentachloride method) are cost-effective but involve hazardous reagents like phosgene .

Key Insights :

  • CCMP’s role in imidacloprid synthesis drives its industrial dominance, accounting for 500 tons/year in China alone .
  • Amino-substituted analogs are more relevant in pharmaceuticals due to their biocompatibility .

Key Insights :

  • CCMP’s corrosive nature necessitates inert handling conditions, while solvent recovery in cyclization routes reduces waste .
  • Bio-hybrid methods (e.g., microbial hydroxylation of nicotinic acid) offer greener alternatives but face scalability challenges .

Biological Activity

2-Chloro-5-chloromethylpyridine hydrochloride (CAS No. 82674-16-6) is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

The compound features a pyridine ring substituted with chloromethyl groups, contributing to its reactivity and biological properties. Its molecular formula is C6H6Cl2NC_6H_6Cl_2N, with a molecular weight of approximately 164.03 g/mol. The presence of chlorine atoms enhances its electrophilic character, making it useful in various chemical reactions.

1. Carcinogenic Potential

Research conducted by the National Cancer Institute assessed the carcinogenic potential of this compound in Fischer 344 rats and B6C3F1 mice. The study involved administering the compound via gavage at varying dosages over an extended period (99 weeks). The results indicated no significant positive associations between the dosages administered and mortality or tumor incidence, although a slight trend towards increased subcutaneous fibromas in male rats was observed .

SpeciesDosage (mg/kg)Observations
Rats150 (high), 75 (low)No significant tumor incidence; slight body weight depression
Mice250 (high), 125 (low)No significant tumor incidence; slight body weight depression

2. Nematocidal Activity

The compound has demonstrated nematocidal properties, particularly against root knot nematodes affecting tomato plants. This suggests potential agricultural applications as a pesticide, inhibiting nematode development effectively.

3. Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. This property positions it as a candidate for further exploration in medicinal chemistry for anticancer drug development.

Case Study: Genotoxicity Assessment

A study focused on the genotoxicity of this compound revealed that it could induce mutations in mammalian cell lines under specific conditions. The findings highlighted the necessity for careful handling and further investigation into its safety profile for human exposure .

Research on Interactions with Biological Systems

Several studies have explored how this compound interacts with biological systems:

  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes selectively, which could be advantageous in drug metabolism modulation.
  • Cellular Mechanisms : The compound influences cell signaling pathways and gene expression, indicating its potential to affect various cellular processes.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructure SimilarityUnique Properties
2-Picolyl chlorideChloromethyl groupUsed as a reagent in organic synthesis
3-(Chloromethyl)pyridineDifferent substitution patternExhibits different reactivity patterns
Pyridinium chlorideLacks chloromethylMore stable; primarily used as a salt
4-ChloromethylpyridineDifferent substitution patternPotentially different biological activity

Q & A

Q. Which analytical techniques are most effective for structural and purity characterization?

  • X-ray crystallography confirms molecular geometry, while GC-MS detects volatile impurities. Elemental analysis (C, H, N, Cl) validates stoichiometry, and DSC assesses thermal stability. Purity ≥95% is typically achieved via column chromatography using silica gel and ethyl acetate/hexane eluents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-chloromethylpyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-chloromethylpyridine hydrochloride

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